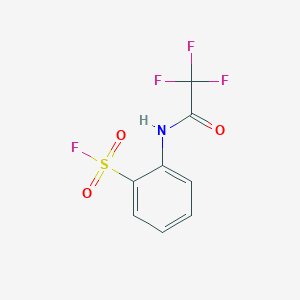
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H5F4NO3S . It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of trifluoroacetamido and benzenesulfonyl fluoride groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled crystallization techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), tetrabutylammonium fluoride (TBAF), and other fluorinating agents . These reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives .
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity and alter protein function, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Similar in structure but with a nitro group instead of a trifluoroacetamido group.
4-Formylbenzenesulfonyl fluoride: Contains a formyl group, used in different applications compared to 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride.
Uniqueness
This compound is unique due to its trifluoroacetamido group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective covalent interactions with proteins and other biomolecules .
Propriétés
Numéro CAS |
82422-46-6 |
|---|---|
Formule moléculaire |
C8H5F4NO3S |
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
2-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H5F4NO3S/c9-8(10,11)7(14)13-5-3-1-2-4-6(5)17(12,15)16/h1-4H,(H,13,14) |
Clé InChI |
NYWPIVOTALXXSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)F |
Synonymes |
2-TFABSF 2-trifluoroacetamidobenzenesulfonyl fluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



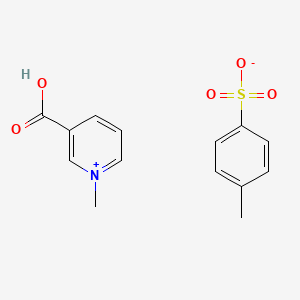
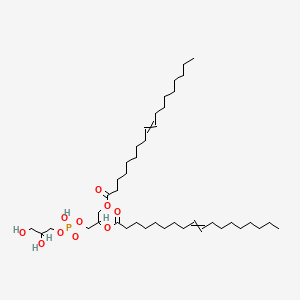
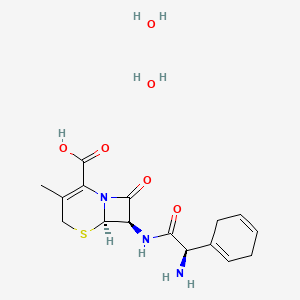
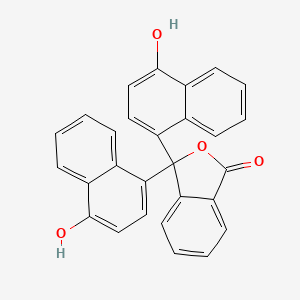
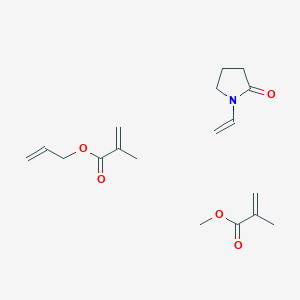
![6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)

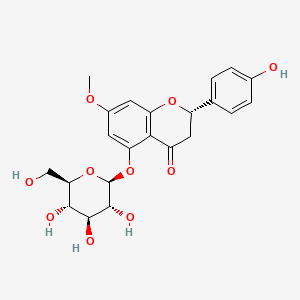
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid](/img/structure/B1221694.png)
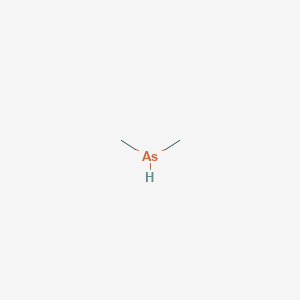
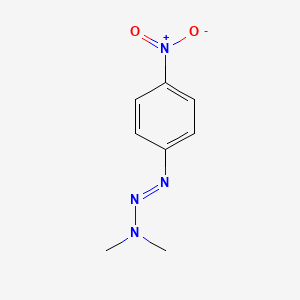

![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
